Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate
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Overview
Description
Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, a bromophenyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The bromophenyl group is introduced through a substitution reaction, and the tert-butyl carbamate group is added via a carbamation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromophenyl group or the carbamate group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a role in binding to these targets, while the carbamate group can influence the compound’s stability and reactivity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((1r,4r)-4-((4-chlorophenyl)amino)cyclohexyl)carbamate
- Tert-butyl ((1r,4r)-4-((4-fluorophenyl)amino)cyclohexyl)carbamate
- Tert-butyl ((1r,4r)-4-((4-methylphenyl)amino)cyclohexyl)carbamate
Uniqueness
Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C17H25BrN2O2 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-bromoanilino)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-15-10-8-14(9-11-15)19-13-6-4-12(18)5-7-13/h4-7,14-15,19H,8-11H2,1-3H3,(H,20,21) |
InChI Key |
LFEWBJNNIBBHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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